[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a cyclohexyl ring, a cyclopropyl group, and a benzyl ester moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the cyclohexylamine, which undergoes acylation with acetyl chloride to form the intermediate [4-(2-Acetylamino)-cyclohexyl]amine. This intermediate is then reacted with cyclopropyl isocyanate to introduce the cyclopropyl-carbamic acid group. Finally, the benzyl ester is formed through esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles such as hydroxide ions can replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted products where the ester group is replaced by other functional groups.
Scientific Research Applications
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The cyclopropyl and benzyl ester groups may play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester: can be compared with other similar compounds, such as:
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid propyl ester: Similar structure but with a propyl ester group instead of a benzyl ester.
The uniqueness of This compound lies in its specific ester group, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
benzyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c20-12-18(23)21-15-6-8-16(9-7-15)22(17-10-11-17)19(24)25-13-14-4-2-1-3-5-14/h1-5,15-17H,6-13,20H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJYBSVHPITBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN)N(C2CC2)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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